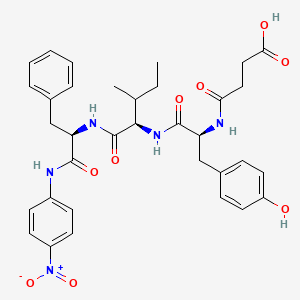
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 4-fluorobenzoate is a synthetic organic compound with a complex structure It is characterized by the presence of a trifluoromethyl group, a fluorobenzoate moiety, and an oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 4-fluorobenzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 4-fluorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl and fluorobenzoate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 4-fluorobenzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The oxo group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-2-(3-(trifluoromethyl)phenyl)acetic acid: This compound shares the trifluoromethyl group but lacks the fluorobenzoate moiety.
Cyclohexaneacetic acid, 1-[2-oxo-2-({[3-(trifluoromethyl)phenyl]methyl}amino)ethyl]-: Similar in structure but contains a cyclohexane ring instead of a benzene ring.
Uniqueness
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 4-fluorobenzoate is unique due to the combination of its trifluoromethyl and fluorobenzoate groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Propriétés
Numéro CAS |
4158-91-2 |
|---|---|
Formule moléculaire |
C16H11F4NO3 |
Poids moléculaire |
341.26 g/mol |
Nom IUPAC |
[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 4-fluorobenzoate |
InChI |
InChI=1S/C16H11F4NO3/c17-12-6-4-10(5-7-12)15(23)24-9-14(22)21-13-3-1-2-11(8-13)16(18,19)20/h1-8H,9H2,(H,21,22) |
Clé InChI |
CJGNDUAWVAGJBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)COC(=O)C2=CC=C(C=C2)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


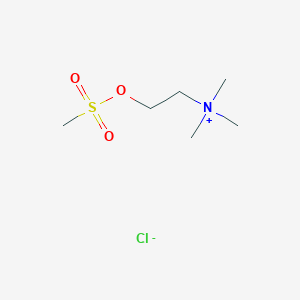
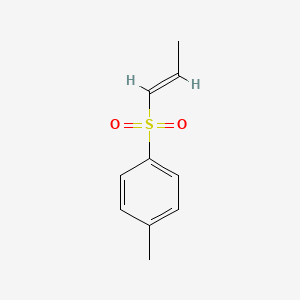
![4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol](/img/structure/B14161281.png)
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)


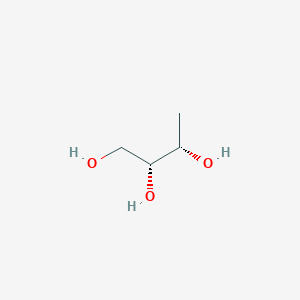
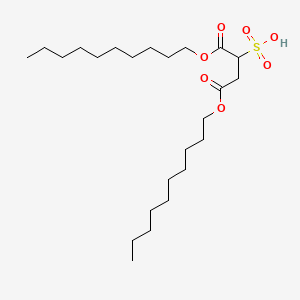
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161314.png)
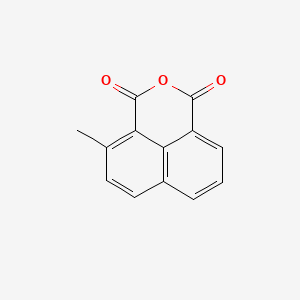
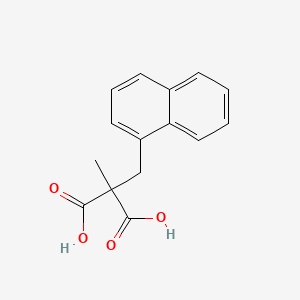
![2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B14161333.png)
